[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is an organic molecule that plays a significant role in biochemical research, particularly in the study of carbohydrate-active enzymes. This compound is known for its unique structure, which includes azido and nitrophenoxy groups, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available monosaccharides. The key steps include the protection of hydroxyl groups, introduction of the azido group, and the attachment of the nitrophenoxy moiety.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, reduction of the azido group yields an amine derivative, while substitution of the acetate groups can lead to various functionalized derivatives.
Scientific Research Applications
[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as glycosyltransferases. The azido group can participate in click chemistry reactions, facilitating the study of enzyme-substrate interactions. The nitrophenoxy group can act as a chromophore, allowing for the detection and analysis of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranoside
- 3,4,6-Tri-O-acetyl-p-nitrophenyl 2-azido-2-Deoxy-α-d-galactopyranoside
Uniqueness
What sets [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate apart from similar compounds is its specific combination of functional groups, which allows for unique interactions and applications in biochemical research. Its structure provides a versatile platform for studying various enzymatic processes and developing new analytical techniques .
Biological Activity
[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- Molecular Formula : C18H20N4O10
- Molecular Weight : 452.372 g/mol
- CAS Number : 13089-27-5
The biological activity of this compound is primarily attributed to its azido and nitrophenoxy groups. These functional groups are known to interact with various biological targets:
- Azido Group : The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules.
- Nitrophenoxy Group : This group can act as a leaving group in nucleophilic substitutions, potentially leading to cytotoxic effects in certain cell types.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to assess the efficacy of similar compounds. The results from these studies indicate that compounds with azido and acetoxy functionalities can induce apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G1 phase arrest in cancer cells.
- Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antitumor Activity
A study evaluated the effects of a related compound on human breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis markers compared to untreated controls.
Study 2: Antibacterial Efficacy
In another study focusing on antimicrobial activity, derivatives of nitrophenol were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting potential for further development as an antibacterial agent.
Data Summary Table
Properties
Molecular Formula |
C18H20N4O10 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3 |
InChI Key |
QDEIGUDBEORJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.